2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide
Overview
Description
2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro, nitro, and piperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2,4-dichlorobenzamide to introduce the nitro group. This is followed by a coupling reaction with a piperidinyl-substituted phenylamine under conditions that promote amide bond formation. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Reduction: 2,4-dichloro-N-(3-amino-4-piperidin-1-ylphenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The piperidinyl group may enhance the compound’s ability to cross cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but they likely involve interactions with enzymes and receptors involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-N-(3-nitro-4-morpholin-1-ylphenyl)benzamide: Similar structure but with a morpholine ring instead of a piperidine ring.
2,4-dichloro-N-(3-nitro-4-piperazin-1-ylphenyl)benzamide: Contains a piperazine ring instead of a piperidine ring.
Uniqueness
2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide is unique due to the presence of the piperidinyl group, which can influence its pharmacokinetic properties and biological activity. The combination of dichloro and nitro substituents also provides a unique electronic environment that can affect its reactivity and interactions with biological targets .
Properties
IUPAC Name |
2,4-dichloro-N-(3-nitro-4-piperidin-1-ylphenyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O3/c19-12-4-6-14(15(20)10-12)18(24)21-13-5-7-16(17(11-13)23(25)26)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBQHXJRNBBDAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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